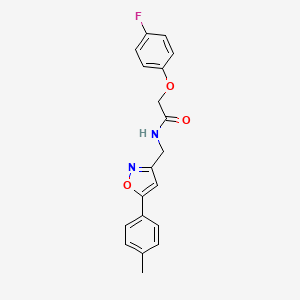

![molecular formula C22H19ClN4O2 B2740289 N-(4-氯苄基)-5-乙基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 923680-70-0](/img/structure/B2740289.png)

N-(4-氯苄基)-5-乙基-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

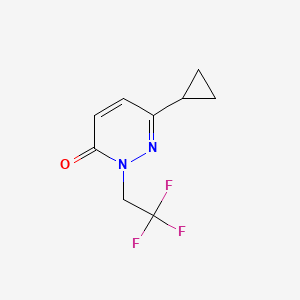

The compound “N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This core is substituted with various groups including a 4-chlorobenzyl group, an ethyl group, a phenyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridine core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .科学研究应用

合成与生物学评价

- 抗癌和抗炎剂:一项研究重点介绍了新型吡唑并嘧啶衍生物的合成,这些衍生物表现出抗癌和抗 5-脂氧合酶活性。这些化合物通过缩合反应合成,并筛选了它们对癌细胞系(HCT-116 和 MCF-7)的细胞毒性以及它们抑制 5-脂氧合酶的能力,表明在癌症治疗和减轻炎症中具有潜在应用 (Rahmouni 等人,2016)。

杂环合成

- 区域选择性合成:已探索取代的吡唑并[1,5-a]嘧啶-3-羧酰胺的区域选择性合成,说明了吡唑并吡啶支架在有机合成中的多功能性。本研究介绍了引入各种取代基的方法,展示了该化合物在构建复杂杂环系统中的效用 (Drev 等人,2014)。

抗菌活性

- 硫代取代的乙基尼克酸酯衍生物:对新型硫代取代的乙基尼克酸酯、噻吩并[2,3-b]吡啶和吡啶噻吩并嘧啶衍生物的合成研究已证明了抗菌活性。这些化合物从 3-(4-溴苯基)-2-氰丙-2-烯硫酰胺开始合成,在体外测试了它们对各种微生物菌株的有效性,表明在开发新型抗菌剂中具有潜在应用 (Gad-Elkareem 等人,2011)。

抗过敏化合物

- 抗过敏化合物的合成:一项关于 5-氧代-5H-[1]苯并吡喃并[2,3-b]吡啶及其四唑类似物合成的研究证明了显着的抗过敏活性。这些化合物,特别是 7 位上有异丙基的化合物,显示出作为有效抗过敏剂的潜力,在测试中优于二钠克罗莫司酸盐。这项研究强调了吡唑并吡啶衍生物在开发新的过敏反应治疗方法中的潜力 (Nohara 等人,1985)。

作用机制

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with various biological targets, including acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .

Mode of Action

Similar compounds have been shown to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular functions and biochemical processes.

Biochemical Pathways

For instance, some pyrazoline derivatives have been shown to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative stress . These compounds can also affect the activity of AchE, leading to changes in nerve impulse transmission .

Result of Action

Similar compounds have been shown to exhibit various biological and pharmacological activities, suggesting that they can induce changes at the molecular and cellular levels . For instance, some pyrazoline derivatives have been shown to reduce the activity of AchE, leading to changes in nerve impulse transmission .

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-2-26-13-18(21(28)24-12-15-8-10-16(23)11-9-15)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEMBCQMMXFUPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

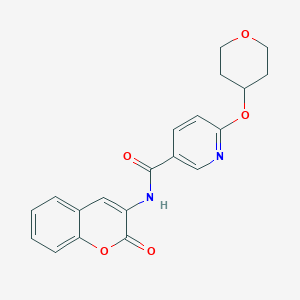

![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)

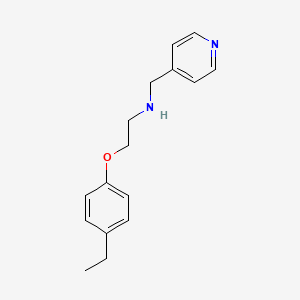

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)

![Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2740211.png)

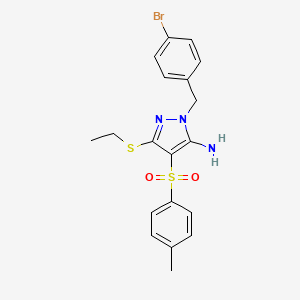

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)

![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)